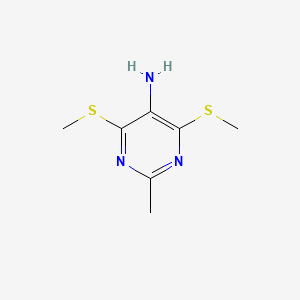![molecular formula C21H27BrN2O2 B14268644 (E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene CAS No. 149474-78-2](/img/structure/B14268644.png)
(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene is a synthetic organic compound that belongs to the class of diazene derivatives. This compound is characterized by the presence of a bromooctyl group attached to a phenyl ring, which is further connected to a methoxyphenyl group through a diazene linkage. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene typically involves a multi-step process. One common method includes the following steps:
Etherification: The reaction of 8-bromooctyl bromide with 4-hydroxyphenyl to form 4-[(8-bromooctyl)oxy]phenyl.
Diazotization: The conversion of 4-methoxyaniline to its diazonium salt using sodium nitrite and hydrochloric acid.
Coupling Reaction: The diazonium salt is then coupled with 4-[(8-bromooctyl)oxy]phenyl to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazene linkage to an amine group.
Substitution: The bromine atom in the bromooctyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiol compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of phenolic oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of azide or thiol-substituted products.
Scientific Research Applications
(E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene involves its interaction with specific molecular targets. The bromooctyl group can facilitate the compound’s binding to hydrophobic pockets in proteins, while the diazene linkage may participate in redox reactions, leading to the generation of reactive intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-{4-[(8-Chlorooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene
- (E)-1-{4-[(8-Fluorooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene
- (E)-1-{4-[(8-Iodooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene
Uniqueness
The presence of the bromine atom in (E)-1-{4-[(8-Bromooctyl)oxy]phenyl}-2-(4-methoxyphenyl)diazene imparts unique reactivity and binding properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can influence the compound’s interaction with biological targets and its overall chemical behavior.
Properties
CAS No. |
149474-78-2 |
|---|---|
Molecular Formula |
C21H27BrN2O2 |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
[4-(8-bromooctoxy)phenyl]-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C21H27BrN2O2/c1-25-20-12-8-18(9-13-20)23-24-19-10-14-21(15-11-19)26-17-7-5-3-2-4-6-16-22/h8-15H,2-7,16-17H2,1H3 |
InChI Key |
UAOJYTSEYRNKFO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



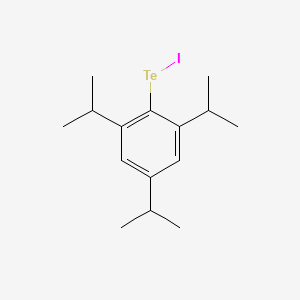
![2-Propenal, 2-[(phenylmethoxy)methyl]-](/img/structure/B14268573.png)
![4-(Pentyloxy)-2-{2-[4-(pentyloxy)phenyl]ethenyl}phenol](/img/structure/B14268574.png)
![{5-[(Benzyloxy)methyl]-1,3-phenylene}dimethanol](/img/structure/B14268589.png)
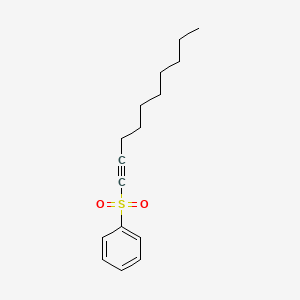
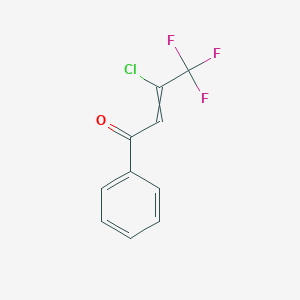
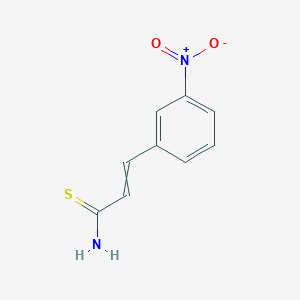
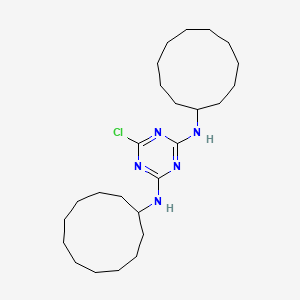
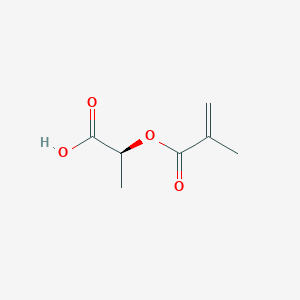
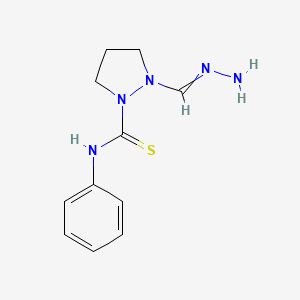
![N~1~-(Benzo[f]quinoxalin-6-yl)ethane-1,2-diamine](/img/structure/B14268632.png)
![L-Glutamic acid, N-[carboxy(2-nitrophenyl)methyl]-](/img/structure/B14268639.png)
